1-methyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
The compound “1-methyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Synthesis Analysis
The synthesis of imidazole derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols produced were convertible into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show a wide range of chemical reactions. They can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols produced were convertible into the carbonyl compounds via the corresponding quaternary salts .Scientific Research Applications
Synthesis of Soluble and Thermally Stable Polyimides
A novel diamine monomer with a triaryl imidazole pendant group was synthesized and polymerized with various dianhydrides to create polyimides with excellent solubility in polar solvents and high thermal stability. These materials could have applications in advanced polymer technologies due to their desirable physical properties (Ghaemy & Alizadeh, 2009).
Novel Syntheses of Hexahydro and Octahydroimidazoles
Research demonstrated efficient methods to synthesize hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines, showcasing their potential utility in developing new pharmaceuticals or chemical intermediates (Katritzky et al., 2000).
Derivation of Structure-Activity Relationships from Anticancer Properties
A study on ruthenium(II) arene complexes with 2-aryldiazole ligands explored their anticancer properties, providing insights into structure-activity relationships that could inform the design of new cancer therapies (Martínez-Alonso et al., 2014).
Synthesis and Characterization of Copper(II) Complexes
Copper(II) complexes with multidentate ligands were synthesized and characterized, showing promise as catalysts for the direct hydroxylation of benzene to phenol, a reaction of significant industrial interest (Wu et al., 2015).
Synthesis and Antioxidant Activity of Derivatives
New derivatives of 2,6-diisobornylphenol with various substituents were synthesized and their antioxidant activities evaluated, suggesting potential applications in oxidative stress-related conditions (Buravlev et al., 2021).
Properties
IUPAC Name |
1-methyl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22-14-15(13-19(22)24)20-21-17-9-5-6-10-18(17)23(20)11-12-25-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLARHVNTSIZYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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